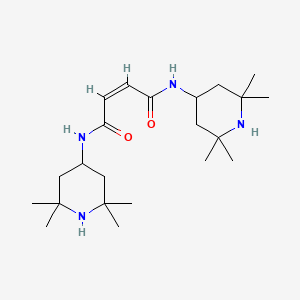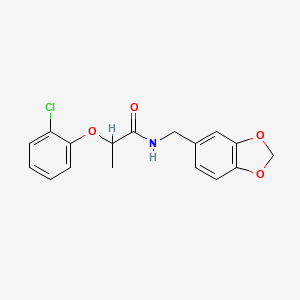![molecular formula C18H20N2O5S B4736711 ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate
Übersicht
Beschreibung
Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, also known as EOPA, is a compound that has been studied for its potential use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate is not fully understood. However, studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the activity of several enzymes, including topoisomerase II and 5-lipoxygenase. Topoisomerase II is an enzyme that is involved in DNA replication and is a target of many anticancer drugs. 5-lipoxygenase is an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that it has been shown to be effective against several different types of cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been shown to have anti-inflammatory activity, which may make it useful in the study of inflammatory diseases. However, one limitation of using ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate. One direction is to further investigate its mechanism of action, which may provide insight into its potential use as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate, which may provide information on its efficacy and safety in vivo. Finally, future studies may focus on the development of ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate analogs with improved potency and selectivity for specific targets.
Wissenschaftliche Forschungsanwendungen
Ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anticancer agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-[4-(2-phenylethylsulfamoyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-18(22)17(21)20-15-8-10-16(11-9-15)26(23,24)19-13-12-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLTDDJDOAMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo({4-[(2-phenylethyl)sulfamoyl]phenyl}amino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4736642.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4736647.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4736658.png)

![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4736683.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B4736719.png)

![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)